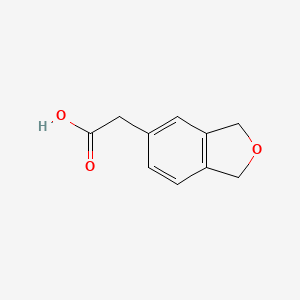

2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid

説明

2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid is a benzofuran-derived carboxylic acid characterized by a partially saturated benzofuran core (1,3-dihydro-2-benzofuran) linked to an acetic acid moiety.

特性

IUPAC Name |

2-(1,3-dihydro-2-benzofuran-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)4-7-1-2-8-5-13-6-9(8)3-7/h1-3H,4-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKSMTNZFNZDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of benzofuran derivatives may involve advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield . Additionally, the use of proton quantum tunneling in the construction of benzofuran rings has been reported to reduce side reactions and enhance the overall yield .

化学反応の分析

Types of Reactions

2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.

Reduction: This reaction can modify the compound’s structure, potentially altering its pharmacological properties.

Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, a study evaluated its anticancer properties against Hepatocellular carcinoma (HePG2), breast cancer (MCF-7), cervical cancer (HeLa), and prostate cancer (PC3). The compound demonstrated promising results with IC50 values ranging from 11 to 17 µM against HePG2 and PC3 cell lines, showing superior activity compared to standard chemotherapeutics like doxorubicin (IC50: 4.17–8.87 µM) .

Table 1: Anticancer Activity of 2-(1,3-Dihydro-2-benzofuran-5-yl)acetic Acid

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| HePG2 | 11–17 | More effective |

| MCF-7 | Not specified | Not specified |

| HeLa | Not specified | Not specified |

| PC3 | 11–17 | More effective |

Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in cancer progression. Specifically, it showed inhibitory activity against PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM, respectively. These values indicate a strong potential for therapeutic applications targeting these pathways in cancer treatment .

Other Biological Activities

In addition to its anticancer properties, studies have explored other biological activities of 2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can be beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary research suggests that it may have anti-inflammatory effects, making it a candidate for further studies in inflammatory diseases.

- Neuroprotective Properties : Some derivatives of benzofurans have been studied for their neuroprotective effects, indicating potential applications in neurodegenerative disorders.

Case Studies and Research Findings

A notable study published in the MDPI journal examined various benzofuran derivatives, including 2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid. The study utilized MTT assays to determine cytotoxicity across different cancer cell lines and healthy cells. The results indicated a favorable therapeutic index for certain derivatives, suggesting that modifications to the benzofuran structure can enhance anticancer activity while minimizing toxicity to normal cells .

作用機序

The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For instance, the hydroxyl group at the C-6 position is essential for its antibacterial activity, while functional groups at the C-3 position influence its selectivity . These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

類似化合物との比較

Sulfur-Containing Derivatives

- 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid (C₁₂H₁₁FO₃S, MW 254.27): Incorporates ethylsulfanyl and fluoro groups on the benzofuran core.

- 2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid (C₁₀H₁₁NO₅S, MW 257.27): Features a sulfonamide group, introducing hydrogen-bonding capacity and polarity, which may improve solubility but reduce passive diffusion .

Heterocyclic Hybrids

Functional Group Modifications

- 2-Chloro-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one (C₁₀H₉ClO₂, MW 196.63): Replaces the acetic acid group with a ketone, altering electronic properties and reactivity. Ketones are more electrophilic, which could influence covalent binding to targets .

- Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (C₁₈H₁₆O₄, MW 296.32): A dimeric analog with two dihydrobenzofuran units, likely increasing steric hindrance and molecular weight, which may affect bioavailability .

Ring Saturation Effects

- This difference may impact binding to aromatic-rich enzyme active sites .

Structural and Physicochemical Data

Research Findings and Implications

Substituent-Driven Bioactivity : Sulfur and halogen substituents (e.g., fluoro in ) are associated with improved pharmacokinetic profiles, while sulfonamides () enhance solubility but may require active transport mechanisms.

Dihydrobenzofuran vs.

Dimeric Structures : Compounds like Di-2,3-dihydro-1-benzofuran-5-ylacetic acid () highlight the trade-off between increased molecular complexity and bioavailability challenges.

生物活性

2-(1,3-Dihydro-2-benzofuran-5-yl)acetic acid is an organic compound characterized by its unique molecular structure, which includes a benzofuran moiety attached to an acetic acid functional group. This compound, with the molecular formula C10H10O3 and a molecular weight of approximately 178.18 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. Despite the lack of extensive research directly focusing on this specific compound, related benzofuran derivatives have demonstrated significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects.

The synthesis of 2-(1,3-dihydro-2-benzofuran-5-yl)acetic acid can be achieved through various methods that typically involve the manipulation of the benzofuran structure. The presence of both the benzofuran core and the acetic acid group contributes to its reactivity and potential interactions within biological systems.

Anticancer Activity

Research on related benzofuran compounds has shown promising anticancer properties. For instance, certain derivatives have exhibited growth inhibitory activity against various cancer cell lines with GI50 values in the low micromolar range. Notably, compounds with similar structures have demonstrated the ability to inhibit NF-κB activity, which is crucial in cancer progression .

Table 1: Anticancer Activity of Related Benzofuran Compounds

| Compound Name | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | ACHN | 2.74 | NF-κB inhibition |

| Compound B | HCT15 | 2.37 | Apoptosis induction |

| Compound C | MM231 | 2.20 | Cell cycle arrest |

Anti-inflammatory Effects

Benzofuran derivatives have also been studied for their anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing nitric oxide production and inhibiting inflammatory pathways in various models .

Case Study:

In a study involving a series of benzofuran compounds, one particular derivative was noted for its ability to selectively inhibit the proliferation of human lung cancer cells while also exhibiting anti-inflammatory effects by reducing cytokine production .

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have been documented in several studies. While specific data on 2-(1,3-dihydro-2-benzofuran-5-yl)acetic acid is limited, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Related Benzofuran Compounds

| Compound Name | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound D | S. aureus | 0.0048 |

| Compound E | E. coli | 0.0195 |

| Compound F | Pseudomonas aeruginosa | 0.0130 |

Although specific studies on the mechanism of action for 2-(1,3-dihydro-2-benzofuran-5-yl)acetic acid are lacking, it is hypothesized that its biological activity may be linked to the interactions facilitated by the benzofuran moiety and acetic acid group. The benzofuran core has been implicated in various biological activities due to its ability to engage with biological targets such as receptors involved in inflammation and cancer progression .

Future Directions

Further research is warranted to elucidate the specific biological activities and mechanisms of action of 2-(1,3-dihydro-2-benzofuran-5-yl)acetic acid. Investigating its pharmacokinetic properties and potential therapeutic applications could provide valuable insights into its use as a medicinal compound.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。